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Compound of Interest

Compound Name: Rebaudioside G

Cat. No.: B1342904 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address challenges in improving the sensory profile of Rebaudioside G (Reb G) by

reducing its characteristic off-tastes.

Frequently Asked Questions (FAQs)
Q1: What are the primary off-tastes associated with Rebaudioside G?

Rebaudioside G, like many steviol glycosides, can present a sensory profile with undesirable

off-tastes, most notably a bitter and sometimes licorice-like aftertaste.[1][2] These off-tastes can

limit its application in various formulations.

Q2: Which taste receptors are responsible for the bitter off-taste of steviol glycosides?

The bitter taste of steviol glycosides is primarily mediated by two human bitter taste receptors:

hTAS2R4 and hTAS2R14.[3] Activation of these receptors initiates a signaling cascade that

results in the perception of bitterness.

Q3: What are the most effective methods for reducing the off-tastes of Rebaudioside G?

The most common and effective strategies for improving the sensory profile of Rebaudioside
G include:
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Enzymatic Modification (Glycosylation): Increasing the number of glucose units on the steviol

glycoside molecule can significantly reduce bitterness and enhance sweetness.[4][5]

Blending: Combining Reb G with other steviol glycosides that have a more favorable taste

profile, such as Rebaudioside D and M, can effectively mask off-tastes.[6][7][8][9]

Taste Masking with Cyclodextrins: Encapsulating the Reb G molecule within a cyclodextrin

can prevent it from interacting with bitter taste receptors.[10]

Q4: How does the structure of a steviol glycoside influence its taste profile?

The number and arrangement of glucose molecules on the steviol core are critical in

determining the sensory profile. Generally, a higher number of glucose units is associated with

increased sweetness and decreased bitterness. For instance, Rebaudioside M, with more

glucose units than Rebaudioside A, is perceived as less bitter.[7][11]

Troubleshooting Guides
Enzymatic Modification (Glycosylation)
Q: My enzymatic glycosylation of Reb G resulted in a low yield of the desired modified product.

What are the potential causes and solutions?

A: Low yields in enzymatic glycosylation can stem from several factors. Here are some

common issues and troubleshooting steps:

Suboptimal Reaction Conditions:

pH and Temperature: Ensure the pH and temperature of your reaction mixture are within

the optimal range for the specific enzyme you are using (e.g., CGTase, UGT). Refer to the

enzyme's technical datasheet for this information. Even slight deviations can significantly

impact enzyme activity.

Enzyme Concentration: An insufficient amount of enzyme will lead to incomplete

conversion. Try increasing the enzyme concentration incrementally.

Substrate Ratio: The ratio of the glycosyl donor (e.g., starch, sucrose) to Reb G is crucial.

An excess of the donor is typically required to drive the reaction forward. Experiment with
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different donor-to-acceptor ratios.

Enzyme Inactivation:

Contaminants: The presence of heavy metals or other inhibitors in your reaction buffer can

inactivate the enzyme. Use high-purity reagents and water.

Improper Storage: Ensure the enzyme has been stored correctly according to the

manufacturer's instructions to maintain its activity.

Reaction Time:

Insufficient Time: The reaction may not have proceeded to completion. Take aliquots at

different time points to determine the optimal reaction time for maximum yield.

Q: After glycosylation, my Reb G product still has a noticeable bitter aftertaste. How can I

improve this?

A: A persistent bitter aftertaste suggests that the glycosylation was either incomplete or did not

sufficiently modify the molecule to prevent interaction with bitter taste receptors.

Increase the Degree of Glycosylation: A higher number of added glucose units generally

correlates with a greater reduction in bitterness. You can try to achieve this by:

Prolonging the reaction time.

Increasing the concentration of the glycosyl donor.

Using a different type of enzyme that may add more glucose units.

Purification of the Product: The reaction mixture may contain unreacted Reb G and other

byproducts that contribute to the bitterness. Purifying the desired glycosylated product using

techniques like chromatography can improve the taste profile.

Combine with Other Taste-Masking Techniques: Consider blending the glycosylated Reb G

with other less bitter steviol glycosides or using a taste-masking agent like cyclodextrin.

Taste Masking with Cyclodextrins
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Q: I am having difficulty forming a stable inclusion complex between Reb G and cyclodextrin.

What could be the issue?

A: The formation of a stable inclusion complex depends on several factors related to the host

(cyclodextrin) and guest (Reb G) molecules, as well as the preparation method.

Incorrect Cyclodextrin Type: The size of the cyclodextrin cavity is critical for effective

encapsulation. For steviol glycosides, β-cyclodextrin is commonly used. Ensure you are

using a cyclodextrin with an appropriately sized cavity for the Reb G molecule.

Suboptimal Preparation Method:

Kneading Method: This method is often effective for poorly water-soluble compounds.[10]

Ensure thorough and consistent kneading to facilitate complex formation. The addition of a

small amount of water to form a paste is crucial.

Co-precipitation Method: This method relies on the differential solubility of the complex

and the individual components. Ensure that the solvent system and temperature changes

are optimized to favor the precipitation of the inclusion complex.[10]

Freeze-Drying: This method can produce a high yield of the complex. Ensure that both

Reb G and the cyclodextrin are fully dissolved before freeze-drying.[10]

Incorrect Molar Ratio: The stoichiometry of the complex is important. Experiment with

different molar ratios of Reb G to cyclodextrin to find the optimal ratio for complexation.

Q: The taste-masking effect of my Reb G-cyclodextrin complex is not as significant as

expected. How can I improve it?

A: Incomplete taste masking can be due to the presence of un-complexed Reb G.

Optimize Complexation Efficiency: Revisit the preparation method and conditions to

maximize the formation of the inclusion complex. This could involve adjusting the molar ratio,

trying a different preparation method, or optimizing the process parameters (e.g., kneading

time, cooling rate in co-precipitation).
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Purification: Wash the prepared complex with a solvent in which free Reb G is soluble but

the complex is not. This will remove any un-encapsulated Reb G that is simply adsorbed to

the surface of the cyclodextrin.

Combine with Other Methods: For a more pronounced effect, consider using the Reb G-

cyclodextrin complex in a blend with other sweeteners or glycosylated steviol glycosides.

Quantitative Sensory Data
The following table summarizes sensory data for various steviol glycosides from a consumer

panel study.[6] The intensities of sweetness and bitterness were rated on a 15-cm line scale.

Steviol
Glycoside
(0.1% w/v)

In-Mouth
Sweetness
(Mean ± SEM)

In-Mouth
Bitterness
(Mean ± SEM)

Immediate
Bitterness (5s
after) (Mean ±
SEM)

Lingering
Bitterness (1
min after)
(Mean ± SEM)

Sucrose (14%

w/v)
7.9 ± 0.3 0.4 ± 0.1 0.3 ± 0.1 0.3 ± 0.1

Rebaudioside A 7.1 ± 0.3 2.0 ± 0.2 1.8 ± 0.2 1.3 ± 0.2

Rebaudioside D 7.5 ± 0.3 0.8 ± 0.1 0.7 ± 0.1 0.6 ± 0.1

Rebaudioside M 8.1 ± 0.3 0.6 ± 0.1 0.5 ± 0.1 0.5 ± 0.1

SEM: Standard Error of the Mean

Experimental Protocols
Protocol 1: Enzymatic Glycosylation of Rebaudioside G
using Cyclodextrin Glucanotransferase (CGTase)
This protocol is adapted from procedures used for other steviol glycosides and may require

optimization for Rebaudioside G.[4][5][12][13]

Materials:

Rebaudioside G
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Soluble starch (glycosyl donor)

Cyclodextrin Glucanotransferase (CGTase) from a source such as Bacillus

stearothermophilus

Phosphate buffer (e.g., 50 mM, pH 6.0)

Deionized water

Heating and stirring equipment

HPLC system for analysis

Procedure:

Prepare Substrate Solution: Dissolve Rebaudioside G and soluble starch in the phosphate

buffer. A typical starting point is a 1:5 to 1:10 molar ratio of Reb G to glucose units in the

starch.

Enzyme Addition: Add the CGTase to the substrate solution. The optimal enzyme

concentration should be determined empirically, but a starting point could be 10-50 U/g of

Reb G.

Incubation: Incubate the reaction mixture at the optimal temperature for the specific CGTase

(typically 50-70°C) with constant stirring for a predetermined time (e.g., 2-24 hours).

Reaction Termination: Deactivate the enzyme by heating the mixture to 95-100°C for 10-15

minutes.

Analysis: Analyze the reaction products using HPLC to determine the conversion of Reb G

and the formation of glycosylated products.

Purification (Optional): The glycosylated Reb G can be purified from the reaction mixture

using chromatographic techniques to remove unreacted substrates and byproducts.

Protocol 2: Taste Masking of Rebaudioside G using β-
Cyclodextrin (Kneading Method)
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This protocol is a common method for preparing inclusion complexes of poorly water-soluble

compounds.[10][14][15][16][17]

Materials:

Rebaudioside G

β-Cyclodextrin

Deionized water

Mortar and pestle

Vacuum oven or freeze-dryer

Ethanol (for washing)

Procedure:

Molar Ratio Calculation: Determine the desired molar ratio of Reb G to β-cyclodextrin (a 1:1

molar ratio is a good starting point).

Slurry Formation: Place the calculated amount of β-cyclodextrin in a mortar and add a small

amount of deionized water to form a thick paste.

Incorporation of Reb G: Gradually add the Rebaudioside G to the β-cyclodextrin paste.

Kneading: Knead the mixture thoroughly and consistently with the pestle for an extended

period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The mixture

should maintain a paste-like consistency.

Drying: Dry the resulting paste in a vacuum oven at a controlled temperature or by freeze-

drying to obtain a solid powder.

Washing: Wash the dried powder with a small amount of ethanol to remove any un-

complexed Reb G that may be adsorbed on the surface of the cyclodextrin.

Final Drying: Dry the washed powder again to remove the residual solvent.
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Caption: Bitter taste signaling pathway for Rebaudioside G.
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Caption: Workflow for enzymatic modification of Rebaudioside G.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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